

Introduction: The Structural and Chiral Nuances of (S)-H₈-BINAP

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (S)-H₈-BINAP

Cat. No.: B1587505

[Get Quote](#)

(S)-H₈-BINAP, with the full chemical name (S)-(-)-2,2'-Bis(diphenylphosphino)-5,5',6,6',7,7',8,8'-octahydro-1,1'-binaphthyl, is a chiral diphosphine ligand of significant importance in the field of asymmetric catalysis.^{[1][2]} A derivative of the renowned BINAP ligand, the "H₈" designation refers to the hydrogenation of the four aromatic double bonds on the outer rings of the binaphthyl core. This modification imparts distinct electronic and steric properties compared to its parent compound, influencing the efficacy and selectivity of catalytic transformations.^[2]

The defining feature of (S)-H₈-BINAP is its axial chirality, a property known as atropisomerism.^[3] Steric hindrance prevents free rotation around the C1-C1' bond connecting the two naphthyl ring systems, resulting in two stable, non-superimposable enantiomers, (R) and (S).^[3] The C₂-symmetric framework of this ligand is crucial for creating a well-defined chiral environment around a metal center, enabling the stereoselective synthesis of valuable chiral molecules, a cornerstone of modern drug development.

This guide provides a comprehensive overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to verify the identity, structure, and purity of (S)-H₈-BINAP. We will delve into the causality behind experimental choices and the interpretation of the resulting data, providing a self-validating framework for its characterization.

(S)-H₈-BINAP Structure

[Click to download full resolution via product page](#)

Caption: Molecular structure of (S)-H₈-BINAP.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the most powerful tool for the structural elucidation of (S)-H₈-BINAP in solution. It provides detailed information about the connectivity of atoms, their chemical environment, and the overall molecular structure. For a molecule of this complexity, a suite of NMR experiments, including ¹H, ¹³C, and ³¹P NMR, is essential for unambiguous characterization.

Expertise & Experience: The Rationale for a Multi-Nuclear Approach

- ¹H NMR provides a map of all hydrogen atoms in the molecule. The integration of signals confirms the correct ratio of protons in different environments (aromatic vs. aliphatic), while coupling patterns reveal neighboring protons, helping to piece together the molecular fragments.
- ¹³C NMR complements the ¹H data by providing a signal for each unique carbon atom. This is crucial for confirming the total number of carbons and identifying the presence of the octahydro- and diphenylphosphino moieties.
- ³¹P NMR is indispensable for organophosphorus compounds. As phosphorus-31 is a 100% abundant, spin ½ nucleus, this experiment yields sharp, simple spectra. A single peak for (S)-H₈-BINAP is a strong indicator of purity and the presence of two equivalent phosphorus atoms, confirming the C₂-symmetry of the ligand. Its chemical shift is also highly sensitive to oxidation, making it an excellent tool for assessing the stability and purity of the phosphine ligand.

Data Presentation: Expected NMR Spectroscopic Data

While specific shifts can vary slightly based on solvent and concentration, the following table summarizes the expected data for (S)-H₈-BINAP dissolved in CDCl₃.

Nucleus	Expected Chemical Shift (δ) Range (ppm)	Key Structural Correlations
^{31}P	-10 to -20 ppm	Single peak confirms C_2 -symmetry and purity (unoxidized phosphine).
^1H	7.0 - 7.8 ppm	Multiplets corresponding to the 20 protons of the four phenyl rings on phosphorus.
6.5 - 7.0 ppm	Signals for the 4 aromatic protons on the central binaphthyl core.	
1.5 - 3.0 ppm	Complex multiplets for the 16 aliphatic protons of the eight CH_2 groups in the octahydro rings.	
^{13}C	120 - 140 ppm	Aromatic carbons of the phenyl and binaphthyl systems.
20 - 35 ppm	Aliphatic carbons of the octahydro rings.	

Interpretation of Spectra

The ^1H NMR spectrum is typically dominated by the signals of the phenyl protons in the 7.0-7.8 ppm region. The partial hydrogenation of the binaphthyl core simplifies the upfield aromatic region compared to BINAP itself. The most complex region is the aliphatic range (1.5-3.0 ppm), where the 16 protons of the saturated rings reside. Due to their diastereotopic nature, these protons often appear as broad, overlapping multiplets.

The most telling experiment is often ^{31}P NMR. A sharp, single peak is expected. The presence of a second peak around 30-40 ppm would immediately indicate the presence of the corresponding phosphine oxide, a common impurity. For a related gold complex, (R)-H₈-BINAP(AuCl)₂, the phosphorus signal shifts downfield to 20.3 ppm, demonstrating the sensitivity of the phosphorus nucleus to its coordination environment.[4]

Experimental Protocol: Acquiring High-Fidelity NMR Data

- Sample Preparation: Accurately weigh ~10-15 mg of (S)-H₈-BINAP and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆, or CD₂Cl₂). Chloroform-d (CDCl₃) is a common first choice.[5] The sample must be free of particulate matter.
- Internal Standard: Tetramethylsilane (TMS) is typically used as the internal standard for ¹H and ¹³C NMR, with its signal set to 0.00 ppm.[6] For ³¹P NMR, an external standard of 85% H₃PO₄ is used (δ = 0.00 ppm).
- Instrument Setup: Use a high-field NMR spectrometer (\geq 400 MHz for ¹H) for optimal signal dispersion.[7]
- ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical pulse width of 30-45 degrees and a relaxation delay of 1-2 seconds are appropriate.
- ¹³C NMR Acquisition: Due to the lower natural abundance of ¹³C, more scans are required. Proton decoupling (e.g., broadband decoupling) is used to simplify the spectrum to singlets for each carbon.
- ³¹P NMR Acquisition: This is a relatively quick experiment. A proton-decoupled spectrum is typically acquired, resulting in a single sharp peak for pure (S)-H₈-BINAP.

Infrared (IR) Spectroscopy: A Functional Group Fingerprint

IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[8]

Expertise & Experience: Why IR is a Valuable Complementary Technique

For (S)-H₈-BINAP, IR spectroscopy serves as a quick quality control check. It confirms the presence of the key structural motifs—aromatic rings, aliphatic chains, and phosphorus-aryl bonds—and the absence of impurities like water (broad O-H stretch) or phosphine oxides (strong P=O stretch). While NMR provides the detailed skeleton, IR provides a "fingerprint" of the bonds that form that skeleton.

Data Presentation: Characteristic IR Absorption Bands

Frequency Range (cm ⁻¹)	Vibration Type	Structural Unit
3050 - 3100	C-H Stretch	Aromatic (Aryl)
2850 - 2960	C-H Stretch	Aliphatic (CH ₂)
1580 - 1600, 1470 - 1500	C=C Stretch	Aromatic Ring
~1435	P-Ph (P-Aryl) Stretch	Diphenylphosphino
690 - 770	C-H Bend (out-of-plane)	Aromatic Substitution

Data compiled based on standard IR correlation tables.[\[9\]](#)

Interpretation of the Spectrum

The IR spectrum of (S)-H₈-BINAP will show distinct regions. Above 3000 cm⁻¹, a weaker set of peaks corresponds to the aromatic C-H stretching vibrations. Just below 3000 cm⁻¹, a stronger and more complex set of absorptions arises from the aliphatic C-H stretches of the numerous CH₂ groups. The presence of both sets of peaks is a key indicator of the molecule's structure. A strong band around 1435 cm⁻¹ is characteristic of the P-phenyl bond. Crucially, the absence of a strong absorption band in the 1150-1250 cm⁻¹ region confirms the absence of the P=O group from the corresponding phosphine oxide.

Experimental Protocol: Standard IR Analysis

- **Sample Preparation:** The spectrum can be obtained from a solid sample. The KBr pellet method is common: a small amount of (S)-H₈-BINAP is finely ground with dry potassium bromide (KBr) and pressed into a transparent disk.
- **Data Acquisition:** The KBr pellet is placed in the sample holder of an FT-IR spectrometer.[\[10\]](#)

- Background Scan: A background spectrum of the empty spectrometer or a pure KBr pellet is recorded.
- Sample Scan: The sample spectrum is recorded, and the instrument software automatically subtracts the background to produce the final absorbance/transmittance spectrum. The typical scan range is 4000 to 400 cm^{-1} .^[8]

Mass Spectrometry (MS): Unambiguous Molecular Weight Confirmation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the precise molecular weight and elemental formula of a compound, providing definitive confirmation of its identity.

Expertise & Experience: The Importance of High-Resolution MS

For a high-value, structurally complex molecule like (S)-H₈-BINAP, High-Resolution Mass Spectrometry (HRMS) is the preferred method. Techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are well-suited for this type of molecule. HRMS can determine the molecular weight to within a few parts per million (ppm), which allows for the unambiguous calculation of the elemental formula ($\text{C}_{44}\text{H}_{40}\text{P}_2$), effectively ruling out other potential structures with the same nominal mass.

Data Presentation: Key Mass Spectrometry Data

Parameter	Value	Source
Molecular Formula	$\text{C}_{44}\text{H}_{40}\text{P}_2$	[1] [11]
Monoisotopic Mass	630.2525 g/mol	Calculated
Average Mass	630.74 g/mol	[1] [11]
Expected Ion (ESI-TOF, positive)	$[\text{M}+\text{H}]^+$	
Expected m/z	631.2603	Calculated

Interpretation of the Mass Spectrum

In a positive-ion ESI-HRMS spectrum, the most prominent peak would be the protonated molecular ion, $[M+H]^+$, at an m/z value of approximately 631.2603. Observing this peak with a mass accuracy of <5 ppm provides extremely strong evidence for the correct elemental composition. The isotopic pattern of this peak, resulting from the natural abundance of ^{13}C , should also match the theoretical pattern for a molecule containing 44 carbon atoms.

Experimental Protocol: General HRMS Procedure

- **Sample Preparation:** Prepare a dilute solution of (S)-H₈-BINAP (typically ~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
- **Infusion:** The solution is introduced into the ion source (e.g., ESI) via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 $\mu\text{L}/\text{min}$).
- **Ionization:** The sample is ionized in the source. For ESI, a high voltage is applied to the liquid to create an aerosol of charged droplets.
- **Mass Analysis:** The generated ions are guided into the mass analyzer (e.g., Time-of-Flight, TOF, or Orbitrap). The analyzer separates the ions based on their m/z ratio.
- **Data Acquisition:** The detector records the abundance of ions at each m/z value, generating the mass spectrum. The instrument is calibrated using a known standard to ensure high mass accuracy.

Integrated Analytical Workflow

The comprehensive characterization of (S)-H₈-BINAP is not a linear process but an integrated workflow where each technique provides a piece of a larger puzzle. The results must be self-consistent to ensure the material's quality and suitability for its intended application.

Caption: Analytical workflow for (S)-H₈-BINAP characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (S)-H8-BINAP technical grade | Sigma-Aldrich [sigmaaldrich.com]
- 2. assets.takasago.com [assets.takasago.com]
- 3. BINAP - Wikipedia [en.wikipedia.org]
- 4. rsc.org [rsc.org]
- 5. spectrabase.com [spectrabase.com]
- 6. rsc.org [rsc.org]
- 7. hmdb.ca [hmdb.ca]
- 8. Introduction to IR Spectra [webspectra.chem.ucla.edu]
- 9. bpdb-us-w2.wpmucdn.com [bpdb-us-w2.wpmucdn.com]
- 10. longdom.org [longdom.org]
- 11. 139139-93-8 CAS MSDS ((S)-H8-BINAP) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- To cite this document: BenchChem. [Introduction: The Structural and Chiral Nuances of (S)-H₈-BINAP]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1587505#spectroscopic-data-nmr-ir-ms-for-s-h8-binap>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com